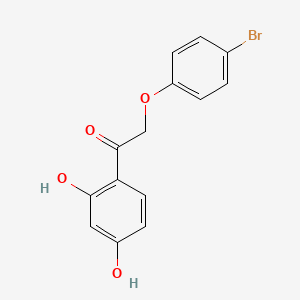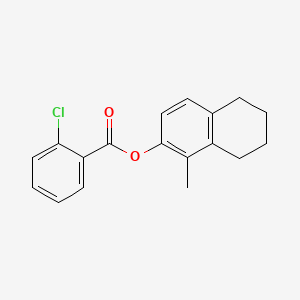
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as BPDE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. BPDE belongs to the class of chalcones, which are known to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been extensively studied for its potential applications in medicine and biology. It has been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone exerts its anticancer effects by inducing oxidative stress and DNA damage in cancer cells. 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage. This, in turn, triggers the activation of various signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. In addition, 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been extensively studied for its biological activities, which makes it a valuable tool for studying the mechanisms of action of chalcones. However, 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied for its toxicity and pharmacokinetics. Further studies are needed to determine the optimal dosage and administration route for 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone. One of the main areas of research is the development of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone analogs with improved biological activities and pharmacokinetic properties. Another area of research is the study of the toxicity and safety of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone in animal models. Further studies are also needed to determine the optimal dosage and administration route for 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone in humans. In addition, the potential applications of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone in the treatment of other diseases such as diabetes and neurodegenerative disorders should be explored.
Synthesemethoden
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromophenyl acetate and 2,4-dihydroxyacetophenone in the presence of a base catalyst such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone in high purity.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOMCPWZHHHACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)

![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)

![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)
![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)